6-bromo-2-phenyl-N-1H-tetrazol-5-yl-4-quinolinecarboxamide
Overview
Description
6-bromo-2-phenyl-N-1H-tetrazol-5-yl-4-quinolinecarboxamide is a chemical compound that has shown potential in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mechanism of Action
The mechanism of action of 6-bromo-2-phenyl-N-1H-tetrazol-5-yl-4-quinolinecarboxamide is not fully understood. However, it has been suggested that it inhibits the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. It has also been shown to have an effect on the cell cycle, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6-bromo-2-phenyl-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-bromo-2-phenyl-N-1H-tetrazol-5-yl-4-quinolinecarboxamide in lab experiments is its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for further research. Additionally, it has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases. However, one of the limitations of using this compound is its potential toxicity. Further research is needed to determine the safe dosage and potential side effects of this compound.
Future Directions
There are several future directions for research on 6-bromo-2-phenyl-N-1H-tetrazol-5-yl-4-quinolinecarboxamide. One area of research could focus on its potential as an anti-cancer agent. Further studies are needed to determine its efficacy in vivo and to determine the safe dosage for human use. Another area of research could focus on its potential as an anti-inflammatory agent. Studies could investigate its effects on different inflammatory diseases and its potential side effects. Additionally, further research could investigate its potential as an antibiotic and antifungal agent.
Scientific Research Applications
6-bromo-2-phenyl-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has been used in various scientific research studies. It has been shown to have potential as an anti-cancer agent, as it inhibits the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models. Additionally, it has been investigated for its potential as an antibiotic and antifungal agent.
properties
IUPAC Name |
6-bromo-2-phenyl-N-(2H-tetrazol-5-yl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN6O/c18-11-6-7-14-12(8-11)13(16(25)20-17-21-23-24-22-17)9-15(19-14)10-4-2-1-3-5-10/h1-9H,(H2,20,21,22,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMYHUODOQUDDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NC4=NNN=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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